molecular formula C16H12Cl2N2O2 B7786653 (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal

(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal

Cat. No.: B7786653
M. Wt: 335.2 g/mol
InChI Key: KEOWVVRPEALJMX-HMMYKYKNSA-N
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Description

(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal is a chemical compound characterized by its unique structure, which includes a hydrazinylidene group and dichlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal typically involves the reaction of 3,5-dichlorophenylhydrazine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal: shares similarities with other hydrazinylidene derivatives and compounds containing dichlorophenyl and methylphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.

Properties

IUPAC Name

(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,19H,1H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOWVVRPEALJMX-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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